molecular formula C21H19BrFN3O2S B3203371 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021254-55-6

2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Numéro de catalogue: B3203371
Numéro CAS: 1021254-55-6
Poids moléculaire: 476.4 g/mol
Clé InChI: BQYWOCPTIMAHQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-bromophenyl group and a sulfanyl linker. The ethanone moiety is connected to a piperazine ring bearing a 2-fluorophenyl substituent. Piperazine derivatives are frequently explored for their CNS activity, while oxazole rings contribute to metabolic stability and binding interactions .

Propriétés

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O2S/c22-16-7-5-15(6-8-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-4-2-1-3-17(18)23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWOCPTIMAHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of appropriate amines under controlled conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Piperazine Derivatives Comparison

Compound Piperazine Substituent Key Features Molecular Weight Reference
Target Compound 2-Fluorophenyl Oxazole core, sulfanyl linker Not reported -
Compound 15 () 4-Fluorobenzyl Ethanol solvent, bromophenyl ethanone Not reported
Trifluoroacetate derivative () 2-Fluorobenzoyl, hydroxyl Enhanced solubility, counterion Not reported

Heterocyclic Core Variations: Oxazole vs. Thiazole and Triazole

The 1,3-oxazole core distinguishes the target compound from analogs with thiazole or triazole rings:

  • The dihydropyrazole moiety introduces conformational rigidity, which may enhance selectivity for certain targets .
  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): The triazole’s hydrogen-bonding capacity and sulfonyl group (vs. sulfanyl in the target) could modulate receptor interactions and metabolic stability .

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Substituents Pharmacokinetic Implications Reference
Target Compound 1,3-Oxazole Sulfanyl linker, bromophenyl Moderate lipophilicity -
Thiazole derivative () 1,3-Thiazole Dihydropyrazole, phenyl Increased polarity
Triazole derivative () 1,2,4-Triazole Sulfonyl group, chlorophenyl Enhanced metabolic stability

Substituent Effects: Bromophenyl vs. Chlorophenyl and Fluorophenyl Position

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may improve membrane penetration but reduce solubility. For example, 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () shows how chloro substituents balance activity and solubility .
  • Fluorophenyl Position : Ortho-fluorine (target compound) induces steric hindrance and electronic effects distinct from para-fluorine (e.g., ). This positional isomerism can significantly impact receptor binding affinities .

Table 3: Substituent Effects on Key Properties

Substituent Position Electronic Effect Lipophilicity (LogP) Reference
4-Bromophenyl Para Strongly withdrawing High (~3.5) -
4-Chlorophenyl Para Withdrawing Moderate (~2.8)
2-Fluorophenyl Ortho Moderate withdrawing Moderate (~2.5)

Activité Biologique

The compound 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, synthesis, and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN2O3SC_{19}H_{17}BrN_{2}O_{3}S, with a molecular weight of approximately 420.33 g/mol. The structure features an oxazole ring, a piperazine moiety, and a bromophenyl group, which contribute to its biological properties. The presence of the fluorophenyl group enhances lipophilicity and may improve the pharmacokinetic profile of the compound.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, the oxazole and piperazine moieties are known to inhibit enzymes involved in cancer progression, such as mutant forms of the epidermal growth factor receptor (EGFR). The interaction with specific protein targets involved in cell signaling pathways related to cancer is crucial for understanding its mechanism of action.

Enzyme Inhibition

The compound may also act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine functions. Studies have shown that analogues of compounds containing piperazine can selectively inhibit ENT2 over ENT1, suggesting potential therapeutic applications in chemotherapy .

Synthesis

The synthesis of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromophenyl Group : This is usually done via bromination reactions.
  • Addition of the Sulfanyl Group : A thiolation process is employed to incorporate the sulfanyl group.
  • Final Acylation : The piperazine moiety is introduced through acylation reactions.

Optimizing reaction conditions can enhance yield and purity during synthesis .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Activity Type Assay Method IC50 Value (µM) Reference
AnticancerCell proliferation assays5.0
ENTs InhibitionTransport assaysSelective to ENT2
Enzyme InhibitionAChE and urease inhibition2.14±0.003

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit potent activity against various cancer cell lines. For example, compounds containing both oxazole and piperazine structures were shown to significantly inhibit cell growth in human carcinoma cells.

Case Study 2: ENTs Inhibition

Research focusing on the structure-activity relationship (SAR) of piperazine derivatives indicated that modifications in the fluorophenyl group could enhance selectivity for ENT2 over ENT1. This selectivity is crucial for developing targeted therapies with reduced side effects .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one?

The synthesis involves:

  • Step 1: Chlorination of 2-fluorobenzoic acid using SOCl₂ at 1033 K for 5 h to form the acid chloride (>95% yield) .
  • Step 2: Coupling with piperazine derivatives in ethanol under reflux with K₂CO₃ (85% yield) .
  • Step 3: Deprotection with trifluoroacetic acid (TFA) in dichloromethane (90% yield) .
  • Step 4: Nucleophilic substitution with 2-mercaptooxazole derivatives in ethanol (48% yield) .
    Purification via silica gel chromatography (EtOAc/petroleum ether) ensures final product isolation.

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • X-ray diffraction (XRD): SHELXL refinement resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and angles . Hydrogen atoms are modeled using a riding approximation (C–H = 0.93 Å, O–H = 0.82 Å) with isotropic displacement parameters .
  • NMR/LC-MS: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ESI-MS ([M+H]⁺ at m/z 498) validate functional groups and purity .

Advanced Questions

Q. How can SHELXL refinement resolve structural ambiguities in crystallographic data?

  • Disordered moieties: Use AFIX commands to constrain piperazine ring geometry. For example, AFIX 66 fixes planar groups with sigma constraints .
  • Thermal parameters: Apply EADP to equate displacement parameters for overlapping atoms.
  • Hydrogen bonding: DFIX restrains O–H···O/N distances (2.6–3.0 Å) based on electron density maps .
  • Visualization: ORTEP-3 highlights residual peaks (>0.5 eÅ⁻³) to guide manual adjustments.

Q. How can Design of Experiments (DoE) optimize reaction conditions for the oxazole-thioether coupling step?

  • Factors: Temperature (60–100°C), stoichiometry (1.0–2.0 eq nucleophile), and time (6–18 h).
  • Response surface modeling (BBD): Identifies optimal conditions (85°C, 1.5 eq, 12 h) with 72% yield .
  • Byproduct minimization: Pareto charts prioritize factors affecting purity (e.g., excess nucleophile increases dimerization).

Q. How to address contradictory crystallographic data between synthetic batches?

  • Polymorphism analysis: Compare PXRD patterns (e.g., peak shifts at 2θ = 12.5° vs. 13.2°) and DSC data (melting point ±5°C) .
  • Twinning artifacts: Use TWIN commands in SHELXL to refine overlapping lattices (e.g., twin fraction = 0.35) .
  • Solvent inclusion: PLATON/SQUEEZE removes electron density from disordered solvent molecules (e.g., EtOAc).

Q. Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Acid chloride formationSOCl₂, 1033 K, 5 h>95
Piperazine couplingK₂CO₃, ethanol, reflux, 12 h85
TFA deprotectionDichloromethane, 12 h90
Oxazole-thioether addition2-mercaptooxazole, K₂CO₃, EtOH, 5 h48

Q. Notes

  • Hygroscopic intermediates: Store under anhydrous conditions (Na₂SO₄ drying) and inert atmosphere .
  • Data reproducibility: Calibrate XRD instruments using NIST standard reference material (e.g., Si 640d) to minimize systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.